molecular formula C14H12OS B103045 Phenacyl phenyl sulfide CAS No. 16222-10-9

Phenacyl phenyl sulfide

Cat. No.: B103045
CAS No.: 16222-10-9
M. Wt: 228.31 g/mol
InChI Key: MRLUWCIEBHJONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenacyl phenyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C14H12OS and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16222-10-9

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

1-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C14H12OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

MRLUWCIEBHJONW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2

16222-10-9

Synonyms

phenacyl phenyl sulfide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 300 mL of pyridine was added a-bromoacetophenone (150 g, 750 mmol) and thiophenol (83 g, 750 mmol). The mixture was heated at reflux for six hours. The pyridine was evaporated and the residue dissolved in ethyl acetate. The ethyl acetate solution was washed exhaustively with 1 N sodium hydroxide, then with 1 N hydrochloric acid, dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The product was crystallized from ethanol at 0° C. to yield 116 g of the title compound.
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150 g
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83 g
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300 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 2-bromoacetophenone (10 g) and potassium carbonate (7.1 g) in ethanol (150 mL) was added thiophenol (5.2 mL) under ice-cooling, and the mixture was stirred at room temperature for 12 hr. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated brine in this order, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=15:1) to give the title compound as yellow crystals (yield 11 g, 98%).
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10 g
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7.1 g
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150 mL
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5.2 mL
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Yield
98%

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